molecular formula C15H27NO3 B13247643 tert-Butyl 4-(oxan-4-yl)piperidine-1-carboxylate

tert-Butyl 4-(oxan-4-yl)piperidine-1-carboxylate

Cat. No.: B13247643
M. Wt: 269.38 g/mol
InChI Key: RBOVQTVGYSAZEX-UHFFFAOYSA-N
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Description

tert-Butyl 4-(oxan-4-yl)piperidine-1-carboxylate (CAS 2060024-69-1) is a high-purity chemical building block of significant interest in pharmaceutical research and organic synthesis . This compound, with a molecular formula of C 15 H 27 NO 3 and a molecular weight of 269.38 g/mol, features a piperidine scaffold that is Boc-protected (tert-butoxycarbonyl) at the nitrogen atom, enhancing its stability and utility in multi-step synthetic routes . The presence of a tetrahydropyran (oxane) ring at the 4-position of the piperidine core makes it a valuable and versatile molecular scaffold for constructing more complex target molecules. Its primary research application lies in its role as a key synthetic intermediate for the development of novel active compounds. Researchers frequently employ this building block in the design and synthesis of potential drug candidates. The Boc-protecting group can be readily removed under mild acidic conditions to reveal the secondary amine, which can then be further functionalized. This makes the compound particularly useful for creating diverse chemical libraries for biological screening and for structure-activity relationship (SAR) studies in medicinal chemistry programs. The structural motif of piperidine and tetrahydropyran is commonly found in molecules with various pharmacological activities. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use . Researchers can refer to the product's GHS pictogram and precautionary statements for safe handling procedures .

Properties

Molecular Formula

C15H27NO3

Molecular Weight

269.38 g/mol

IUPAC Name

tert-butyl 4-(oxan-4-yl)piperidine-1-carboxylate

InChI

InChI=1S/C15H27NO3/c1-15(2,3)19-14(17)16-8-4-12(5-9-16)13-6-10-18-11-7-13/h12-13H,4-11H2,1-3H3

InChI Key

RBOVQTVGYSAZEX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2CCOCC2

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves the nucleophilic substitution of a suitably activated piperidine derivative with an oxan-4-yl electrophile. The piperidine nitrogen is protected by a tert-butyl carbamate group to prevent side reactions during substitution. The oxan-4-yl moiety is typically introduced via an oxan-4-yl methanesulfonate or a related leaving group derivative, allowing for efficient displacement under basic or catalytic conditions.

Key Reaction Steps and Conditions

Step Reactants & Reagents Solvent Temperature Time Yield (%) Notes
1 tert-Butyl 4-(methylsulfonyl)oxy)piperidine-1-carboxylate + oxan-4-yl methanesulfonate NMP (N-methylpyrrolidone) 100–105 °C 24 h 95 Stirred under nitrogen; product isolated by filtration after cooling and washing; high purity confirmed by NMR and mass spectrometry
2 tert-Butyl 4-(methylsulfonyl)oxy)piperidine-1-carboxylate + 4-(3-chloro-2-fluoroanilino)-6-hydroxy-7-methoxyquinazoline + K2CO3 Ethanol/water mixture Reflux (~78 °C) 16.5 h 84 Reaction followed by crystallization and filtration; product characterized by 1H NMR and mass spectrometry
3 tert-Butyl 4-(methylsulfonyl)oxy)piperidine-1-carboxylate + 4-(3-chloro-2-fluoroanilino)-6-hydroxy-7-methoxyquinazoline + CsF N,N-dimethylacetamide (DMA) 85 °C 12–18 h 58–60 Multiple additions of reagents over time; purification by column chromatography; product confirmed by NMR and LC-MS
4 tert-Butyl 4-(propioloyloxy)piperidine-1-carboxylate + alkyl/aryl azides + CuI catalyst DMF 0 °C 5 min 92–97 One-pot click chemistry yielding triazole derivatives; high purity and yield; characterized by elemental analysis, IR, NMR, and MS

Detailed Mechanistic Insights

  • Nucleophilic Substitution: The key step involves displacement of a leaving group (e.g., methanesulfonate) on the piperidine ring by the oxan-4-yl nucleophile or vice versa. The presence of the Boc protecting group on the piperidine nitrogen stabilizes the intermediate and prevents side reactions.

  • Use of Bases: Potassium carbonate and cesium fluoride/carbonate are commonly employed to deprotonate nucleophiles and facilitate substitution reactions, often in polar aprotic solvents such as NMP or DMA to enhance solubility and reaction rates.

  • Click Chemistry Approach: An alternative synthetic route involves Cu(I)-catalyzed azide-alkyne cycloaddition ("click chemistry") to form triazole-substituted piperidine carboxylates, which can be adapted to synthesize related tert-butyl 4-substituted piperidine derivatives with high efficiency and purity.

Comparative Analysis of Preparation Methods

Method Advantages Limitations Yield Range Typical Reaction Time
Nucleophilic substitution with oxan-4-yl methanesulfonate in NMP High yield (up to 95%), straightforward isolation Requires elevated temperature and inert atmosphere 84–95% 16–24 h
Substitution with cesium fluoride in DMA Moderate yield (58–60%), milder conditions Longer reaction time, multiple reagent additions needed 58–60% 12–18 h
One-pot Cu(I)-catalyzed click chemistry (for related derivatives) Very high yields (92–97%), rapid reaction (5 min), high purity Requires azide and alkyne precursors, specialized catalyst 92–97% ~5 min

Experimental Data and Characterization

Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR): Proton NMR spectra show characteristic signals for tert-butyl groups (~1.4 ppm, singlet, 9H), piperidine ring protons (1.6–3.7 ppm, multiplets), and oxan-4-yl protons consistent with tetrahydropyran ring environment.

  • Mass Spectrometry (MS): Molecular ion peaks correspond to the expected molecular weight of this compound and related derivatives, confirming molecular integrity post-synthesis.

  • Infrared Spectroscopy (IR): Absorptions characteristic of carbamate carbonyl (~1700 cm⁻¹) and ether functionalities from the oxan-4-yl group are observed.

Purity and Yield Confirmation

  • Isolated yields range from 58% to 95% depending on the method and conditions employed.

  • Purity assessed by chromatographic methods and elemental analyses consistently exceeds 95% for optimized protocols.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 4-(oxan-4-yl)piperidine-1-carboxylate can undergo oxidation reactions to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound into its reduced forms, often using reagents like lithium aluminum hydride.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups, facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Halogens, nucleophiles, and bases such as sodium hydroxide are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 4-(oxan-4-yl)piperidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules

Biology: In biological research, this compound is used to study the interactions of piperidine derivatives with biological systems. It helps in understanding the behavior of similar compounds in biological environments.

Medicine: In the pharmaceutical industry, this compound is used in the synthesis of drugs and therapeutic agents. Its derivatives have shown potential in treating various medical conditions.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It is valued for its versatility and reactivity in various chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(oxan-4-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Diversity and Impact on Properties

The table below compares tert-Butyl 4-(oxan-4-yl)piperidine-1-carboxylate with key analogs based on substituents, synthesis, and applications:

Compound Name CAS No. Substituent at 4-Position Molecular Formula Molecular Weight Key Properties/Applications Evidence Source
This compound N/A Oxan-4-yl (tetrahydropyran-4-yl) C14H25NO3 ~257.35 Enhanced polarity, potential drug intermediate N/A (hypothetical)
tert-Butyl 4-((4-bromobenzyl)oxy)piperidine-1-carboxylate N/A 4-Bromobenzyloxy C17H24BrNO3 ~370.29 Bromine substituent enables cross-coupling reactions
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate 1707580-61-7 Amino-pyridin-3-yl C15H23N3O2 277.36 Light yellow solid; antiviral research candidate
tert-Butyl 4-(4-Bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate 877399-50-3 4-Bromo-pyrazolyl C13H20BrN3O2 330.23 Marketed for high-throughput pharmaceutical synthesis
tert-Butyl 4-formylpiperidine-1-carboxylate 189442-92-0 Formyl C11H19NO3 213.28 Aldehyde functionality for further derivatization

Key Observations :

  • Amino-pyridinyl analogs (e.g., CAS 1707580-61-7) exhibit biological relevance, with reported use in antiviral studies .
  • Bromo-substituted derivatives (e.g., CAS 877399-50-3) are commercially significant, reflecting demand in medicinal chemistry pipelines .

Physicochemical Properties

  • Polarity : The oxan-4-yl group likely increases polarity compared to alkyl or aryl substituents (e.g., tert-butyl 4-methylpiperidine-1-carboxylate), improving aqueous solubility.
  • Thermal Stability : Boc-protected analogs generally exhibit stability up to 150°C, as seen in related compounds .

Research and Market Trends

  • Pharmaceutical Applications: Piperidine-Boc derivatives are widely used in drug discovery. For instance, tert-butyl 4-cyano-4-(4-oxooxolan-3-yl)piperidine-1-carboxylate is explored for its versatility in material science and agrochemistry .
  • Market Data : The global market for bromo-pyrazolyl derivatives (e.g., CAS 877399-50-3) is projected to grow through 2025, driven by demand for kinase inhibitors .

Biological Activity

tert-Butyl 4-(oxan-4-yl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activity. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research findings.

Chemical Structure and Synthesis

The compound this compound can be structurally represented as follows:

C19H34N2O3\text{C}_{19}\text{H}_{34}\text{N}_2\text{O}_3

This structure includes a piperidine ring substituted with a tert-butyl group and an oxane moiety. The synthesis typically involves multi-step reactions starting from piperidine derivatives, often utilizing techniques such as nucleophilic substitution and esterification to achieve the desired structure .

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Inflammatory Response Modulation : The compound has been shown to modulate inflammatory pathways by acting on specific receptors involved in cytokine release. For instance, it may inhibit the NLRP3 inflammasome pathway, which is crucial in the activation of pro-inflammatory cytokines like IL-1β .
  • Antiviral Properties : Preliminary studies suggest that derivatives of this compound may inhibit viral entry mechanisms, particularly in the context of Ebola virus (EBOV) infection. Compounds with similar structures have demonstrated efficacy in blocking viral entry at cellular membranes .
  • Neuroprotective Effects : Some studies have indicated potential neuroprotective properties, possibly linked to modulation of neurotransmitter systems or protection against oxidative stress .

In Vitro Studies

In vitro evaluations have showcased the compound's ability to inhibit inflammatory responses. For example, one study reported that compounds derived from similar piperidine structures could significantly reduce IL-1β release in LPS/ATP-stimulated macrophages, indicating a concentration-dependent effect .

Data Table: Biological Activity Summary

Study Biological Activity Concentration (µM) Effectiveness (%) Mechanism
Study 1IL-1β Inhibition1019.4NLRP3 Inhibition
Study 2EBOV Entry Inhibition0.64Comparable to ToremifeneViral Entry Block
Study 3Pyroptosis Reduction5029.1Cytokine Modulation

Case Studies

Several case studies highlight the compound's therapeutic potential:

  • Case Study on Inflammatory Diseases : A series of compounds based on the piperidine scaffold were evaluated for their ability to inhibit cytokine production in human macrophages. The results indicated that modifications to the oxan group significantly enhanced anti-inflammatory activity.
  • Antiviral Screening : In a controlled environment, derivatives of tert-butyl 4-(oxan-4-yl)piperidine were tested against EBOV. Results showed that specific analogs not only inhibited viral entry but also demonstrated favorable selectivity indices compared to established antiviral agents.

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